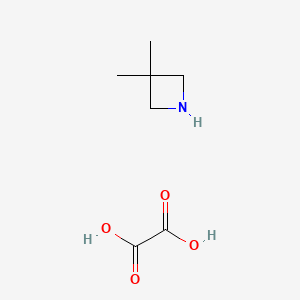

3,3-dimethylazetidine; oxalic acid

Übersicht

Beschreibung

3,3-dimethylazetidine; oxalic acid is a useful research compound. Its molecular formula is C7H13NO4 and its molecular weight is 175.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It is known that a number of bioactive molecules possess a 3,3-dimethylazetidine moiety , suggesting that this compound may interact with various biological targets.

Biochemical Pathways

It is known that oxalic acid and oxalates, which are part of the compound, are secondary metabolites secreted by fungi, bacteria, and plants . They are linked to a variety of processes in soil, nutrient availability, weathering of minerals, or precipitation of metal oxalates .

Biochemische Analyse

Biochemical Properties

3,3-Dimethylazetidine oxalate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as glyoxylate oxidase and lactate dehydrogenase, which are involved in the conversion of glyoxylate to oxalate . These interactions suggest that 3,3-Dimethylazetidine oxalate may influence metabolic pathways related to oxalate biosynthesis.

Cellular Effects

The effects of 3,3-Dimethylazetidine oxalate on various cell types and cellular processes are profound. This compound has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, oxalates, including 3,3-Dimethylazetidine oxalate, can disrupt mitochondrial function, leading to oxidative stress and inflammation . These disruptions can affect cellular energy production and overall cell viability.

Molecular Mechanism

At the molecular level, 3,3-Dimethylazetidine oxalate exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes involved in oxalate metabolism, such as glyoxylate oxidase . Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of genes involved in metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3-Dimethylazetidine oxalate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that oxalates can form crystals over time, leading to cellular damage and inflammation . These long-term effects are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 3,3-Dimethylazetidine oxalate vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxicity and adverse effects. For example, high doses of oxalates can cause kidney damage and other systemic issues . Understanding the dosage thresholds is crucial for determining safe and effective use in therapeutic applications.

Metabolic Pathways

3,3-Dimethylazetidine oxalate is involved in metabolic pathways related to oxalate biosynthesis. It interacts with enzymes such as glyoxylate oxidase and lactate dehydrogenase, which convert glyoxylate to oxalate . These interactions can influence metabolic flux and the levels of metabolites involved in oxalate metabolism.

Transport and Distribution

The transport and distribution of 3,3-Dimethylazetidine oxalate within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and efficacy.

Subcellular Localization

3,3-Dimethylazetidine oxalate’s subcellular localization can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect the compound’s interactions with biomolecules and its overall biochemical effects.

Biologische Aktivität

The compound 3,3-dimethylazetidine; oxalic acid is a synthetic organic compound that combines a nitrogen-containing heterocycle, 3,3-dimethylazetidine, with oxalic acid. This combination has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of pharmacological applications and toxicity profiles.

3,3-Dimethylazetidine is characterized by its four-membered ring structure containing nitrogen, while oxalic acid is a dicarboxylic acid known for its corrosive properties and involvement in metabolic processes. The interaction between these two components can lead to various biological activities.

Pharmacological Potential

Research indicates that the azetidine ring can act as a pharmacophore, potentially leading to the development of new drugs targeting neurological disorders and infectious diseases. The unique structural properties of azetidines enhance their binding affinity to biological targets such as enzymes and receptors.

Antioxidant Activity

Studies have shown that compounds containing oxalic acid derivatives exhibit significant antioxidant properties. For instance, newly synthesized oxalic acid diamides demonstrated varying degrees of effectiveness in reducing oxidative stress markers in animal models . The ability of these compounds to mitigate oxidative damage suggests potential therapeutic applications in conditions associated with oxidative stress.

Toxicological Concerns

Despite its potential benefits, oxalic acid is also associated with toxicity. A case study reported acute renal failure following oxalic acid poisoning, highlighting its corrosive nature and the risk it poses upon ingestion. The patient developed metabolic acidosis and required hemodialysis for recovery . This underscores the importance of understanding the toxicological profile of compounds containing oxalic acid.

Case Study: Oxalic Acid Poisoning

A notable case involved a 32-year-old female who ingested a high concentration of oxalic acid. She presented with severe symptoms including abdominal pain and vomiting, leading to acute renal failure. Following treatment with hemodialysis, her renal function gradually returned to normal within two weeks . This case illustrates the critical need for awareness regarding the dangers associated with oxalic acid.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Interaction: The azetidine structure can interact with various enzymes, potentially inhibiting or activating them depending on the target.

- Oxidative Stress Modulation: The antioxidant properties linked to oxalic acid derivatives suggest a role in cellular protection against free radicals.

- Corrosive Effects: As evidenced by poisoning cases, oxalic acid can cause direct damage to tissues upon exposure.

Data Table: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Biochemical Mechanisms

3,3-Dimethylazetidine; oxalic acid has been studied for its interactions with various enzymes and proteins. Notably, it interacts with:

- Glyoxylate Oxidase : Involved in the conversion of glyoxylate to oxalate.

- Lactate Dehydrogenase : Plays a role in cellular metabolism.

These interactions suggest that the compound may influence metabolic pathways related to oxalate biosynthesis and cellular signaling, potentially impacting oxidative stress and inflammation within cells .

Biochemical Research

Research indicates that this compound can disrupt mitochondrial function and induce oxidative stress. This has implications for studies on:

- Cellular Metabolism : Understanding how the compound affects energy production in cells.

- Gene Expression : Investigating changes in gene expression profiles due to oxidative stress induced by the compound.

Pharmaceutical Development

The compound's structural characteristics make it a candidate for developing new pharmaceuticals. Its bioactive properties are relevant in:

- Drug Design : The presence of the 3,3-dimethylazetidine moiety is common in various bioactive molecules, which could lead to novel therapeutic agents targeting metabolic disorders or oxidative stress-related diseases.

Environmental Science

Oxalic acid is known for its role in biogeochemical cycles and can be utilized in:

- Soil Remediation : It enhances the mobilization of heavy metals from contaminated soils, which can be beneficial for environmental cleanup efforts .

- Carbon Capture Technologies : Recent studies have explored the direct synthesis of oxalic acid from CO2, indicating potential applications in carbon capture and utilization strategies .

Case Study 1: Oxalic Acid in Environmental Remediation

A study demonstrated that oxalic acid effectively mobilizes arsenic from contaminated sediments. The efficiency of arsenic mobilization varied based on sediment characteristics and redox conditions, showcasing the compound's utility in environmental remediation efforts .

Case Study 2: Impact on Cellular Functions

In laboratory settings, experiments revealed that varying doses of this compound influenced cellular responses differently. Low doses had minimal effects, while higher doses led to significant toxicity and cellular damage, particularly affecting kidney function. This highlights the importance of dosage in therapeutic applications and toxicological assessments .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Biochemical Research | Interaction with enzymes affecting metabolic pathways | Alters mitochondrial function and gene expression |

| Pharmaceutical Development | Potential for drug design targeting metabolic disorders | Bioactive properties linked to therapeutic agents |

| Environmental Science | Mobilization of heavy metals from contaminated soils | Effective in enhancing arsenic mobilization |

| Carbon Capture | Direct synthesis from CO2 as part of carbon capture strategies | High selectivity and atom economy achieved |

Eigenschaften

IUPAC Name |

3,3-dimethylazetidine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.C2H2O4/c1-5(2)3-6-4-5;3-1(4)2(5)6/h6H,3-4H2,1-2H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGVLOKHACRFHIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)C.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2097924-40-6 | |

| Record name | Azetidine, 3,3-dimethyl-, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2097924-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.